Bodipy Cyclopamine
Description
Structural Characterization of 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Cyclopamine as a Fluorescent Steroidal Alkaloid Derivative
The structural architecture of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine represents a sophisticated molecular engineering achievement that combines the complex steroidal framework of cyclopamine with the photophysical properties of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene fluorophore. The parent cyclopamine molecule consists of six rings, including a C-nor-D-homosteroid backbone linked to an octahydrofuro[3,2-b]pyridine system through a spirocentre, containing ten chiral centres with six located at ring junctions. This intricate three-dimensional structure is essential for the molecule's biological activity and its specific interaction with the Smoothened receptor.
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene component of the molecule provides the fluorescent characteristics that make this compound invaluable for research applications. The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure is characterized by its neutral electrical charge and relatively nonpolar nature, properties that tend to minimize dye-induced perturbation of conjugate functional properties. These characteristics are particularly beneficial when labeling low molecular weight ligands, as they help preserve the original biological activity of the compound while adding fluorescent detection capabilities.
The structural modifications required to create 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine involve careful chemical synthesis to maintain the biological activity of cyclopamine while incorporating the fluorescent reporter group. The synthesis process requires specific chemical procedures to ensure proper attachment of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene moiety to the cyclopamine backbone without disrupting the critical structural elements responsible for Smoothened receptor binding. The resulting compound maintains the ability to bind specifically to Smoothened-expressing cells while providing robust fluorescent signal for detection and quantification purposes.
The fluorescent properties of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine are particularly well-suited for cellular imaging applications. The compound exhibits strong fluorescence that can be detected using standard fluorescence microscopy equipment and flow cytometry systems. These properties have enabled researchers to develop sophisticated binding assays that can distinguish between different binding sites on the Smoothened receptor and assess the effects of various mutations on ligand binding affinity.
The specificity of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine binding has been demonstrated through extensive competition studies using unlabeled cyclopamine derivatives. These experiments have shown that the fluorescent compound binds specifically to Smoothened-expressing cells and that this binding can be competitively inhibited by other Smoothened antagonists such as KAAD-cyclopamine, with binding affinities that correspond to their biological potencies. The compound does not bind to cells expressing related proteins such as Drosophila Smoothened, mouse Frizzled7 protein, or mouse Patched, demonstrating its selectivity for mammalian Smoothened receptors.
Historical Development from Native Cyclopamine to Fluorescent Probe Optimization
The historical development of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine represents a remarkable journey from agricultural observation to sophisticated molecular probe design, spanning several decades of scientific advancement. The story begins in 1957 when Idaho sheep ranchers contacted the United States Department of Agriculture after observing that their sheep were giving birth to lambs with a fatal singular eye deformity known as cyclopia. This initial agricultural concern eventually led to one of the most important tool compounds in modern developmental biology and cancer research.
The identification of cyclopamine as the causative agent required more than a decade of systematic investigation by United States Department of Agriculture scientists. After collecting local flora and conducting feeding experiments with mice, researchers struggled for years to recreate the cyclopia phenomenon observed in sheep. The breakthrough came when scientists identified wild corn lilies (Veratrum californicum) as the source of the teratogenic effects, leading to the isolation and characterization of cyclopamine as one of three steroidal alkaloids from this plant species. The compound was appropriately named after its dramatic effects on embryonic development, specifically the induction of cyclopia in affected animals.
The connection between cyclopamine and modern Hedgehog signaling research emerged four decades later when Professor Phillip Beachy and his team linked the effects of cyclopamine to the Sonic Hedgehog gene. This discovery revolutionized understanding of how cyclopamine exerts its biological effects and opened new avenues for therapeutic intervention in diseases involving aberrant Hedgehog signaling. The recognition that cyclopamine could serve as a pharmacological tool for studying Hedgehog pathway function sparked intense interest in developing improved derivatives and detection methods.
The development of fluorescent cyclopamine derivatives arose from the scientific community's need for more sophisticated experimental tools to study Hedgehog signaling mechanisms. Early studies of cyclopamine action relied on indirect measures of pathway activity, such as gene expression changes or cellular phenotype observations. While these approaches provided valuable information, they lacked the temporal resolution and direct binding measurements necessary to fully understand the molecular mechanisms of cyclopamine action on Smoothened receptors.
The optimization of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine as a research tool involved extensive chemical modification and biological testing to ensure that the fluorescent derivative retained the essential properties of the parent compound. Researchers needed to address several technical challenges, including maintaining biological activity after fluorophore attachment, ensuring adequate fluorescent signal strength for detection, and preserving the specificity of Smoothened receptor binding. The successful development of this probe represented a significant technical achievement that required expertise in organic synthesis, protein biochemistry, and fluorescence spectroscopy.
The validation of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine as a reliable research tool involved comprehensive binding studies using various experimental approaches. Researchers demonstrated that the fluorescent derivative could specifically label Smoothened-expressing cells and that this labeling could be competed by unlabeled cyclopamine and its derivatives. These studies established the probe's utility for both qualitative and quantitative measurements of Smoothened-ligand interactions, enabling more sophisticated analyses of receptor pharmacology and signaling mechanisms.
The introduction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-cyclopamine has facilitated numerous advances in Hedgehog signaling research, including the development of high-throughput screening assays for drug discovery applications. The compound has been instrumental in identifying and characterizing new Smoothened modulators, understanding the effects of receptor mutations on ligand binding, and elucidating the complex relationships between different binding sites on the Smoothened receptor. These applications have demonstrated the transformative impact of well-designed fluorescent probes on biological research and drug development efforts.
Properties
IUPAC Name |
N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRECBXTRAUSE-QEXJUGOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70BF2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747204 | |
| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334658-24-1 | |
| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Protocol
-
Derivatization of Cyclopamine :
Cyclopamine is first modified to introduce a primary amine group at the C3 position, enabling conjugation with carboxylic acid-functionalized BODIPY. This step often employs reductive amination or carbodiimide-mediated coupling. -
Fluorophore Conjugation :
The BODIPY fluorophore (e.g., BODIPY FL) is activated using N-hydroxysuccinimide (NHS) ester chemistry and reacted with the amine-functionalized cyclopamine derivative. The reaction is conducted in anhydrous dimethylformamide (DMF) under inert atmosphere to prevent hydrolysis. -
Purification :
Crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions are analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm purity.
Critical Reaction Parameters
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Solubility Considerations : KAAD-cyclopamine is preferred over native cyclopamine due to its improved solubility in polar solvents.
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Competitive Binding Validation : Synthetic batches are validated using a BODIPY-cyclopamine displacement assay with Smo-expressing cells. KAAD-cyclopamine serves as a positive control, exhibiting a dissociation constant (K<sub>D</sub>) of 23 nM.
Analytical Characterization and Physical Properties
Structural Confirmation
BODIPY-cyclopamine is characterized by:
Physicochemical Data
Structural Modifications and Derivatives
Deuterated Analogues
BODIPY-cyclopamine-d<sub>10</sub>, a deuterium-labeled variant, is synthesized by replacing ten hydrogen atoms with deuterium at non-reactive positions (e.g., methyl groups). This modification enhances metabolic stability without altering Smo-binding affinity (IC<sub>50</sub> = 150 nM).
Photoactivatable Derivatives
PA-cyclopamine, a precursor to BODIPY-cyclopamine, incorporates a phenylazide group for UV-induced cross-linking to Smo. This derivative is critical for mapping cyclopamine’s binding site within Smo’s heptahelical bundle.
Applications in Mechanistic Studies
Smo Binding Assays
BODIPY-cyclopamine enables real-time tracking of Smo receptor interactions. In the NanoBRET assay, HEK293 cells expressing Nluc-tagged Smo exhibit resonance energy transfer (BRET ratio = 0.8–1.2) upon BODIPY-cyclopamine binding. Competition assays with KAAD-cyclopamine reveal two distinct binding sites on Smo, with K<sub>D</sub> values of 12 nM (high-affinity) and 480 nM (low-affinity).
Chemical Reactions Analysis
Types of Reactions: Bodipy Cyclopamine primarily undergoes binding interactions with the SMO receptor rather than traditional chemical reactions like oxidation or reduction. it can participate in substitution reactions during its synthesis and conjugation processes .
Common Reagents and Conditions:
Reagents: Cyclopamine, Bodipy derivatives, coupling agents (e.g., EDC, NHS), solvents (e.g., dichloromethane, methanol).
Conditions: Mild temperatures, neutral to slightly basic pH, inert atmosphere to prevent degradation of sensitive components.
Major Products: The major product of interest is this compound itself, which is used as a fluorescent probe for studying SMO receptor interactions and Hedgehog signaling pathways .
Scientific Research Applications
Binding Assays and Drug Discovery
BODIPY cyclopamine is extensively used in binding assays to study the interaction between ligands and the SMO receptor. The development of a NanoBRET-based assay has demonstrated its effectiveness in real-time monitoring of ligand-receptor interactions in living cells. This assay allows for the kinetic analysis of this compound's binding properties, revealing complex binding parameters and suggesting multiple binding sites on SMO .
Case Study: NanoBRET Binding Assay
- Objective : To assess this compound's binding to SMO.
- Method : Utilization of nanoluciferase-tagged SMO in HEK293 cells.
- Findings : Identified distinct binding sites for this compound, enhancing understanding of Class F G protein-coupled receptor pharmacology .
Cancer Research Applications
This compound's role extends into cancer research, particularly in the context of targeting the Hedgehog signaling pathway, which is often dysregulated in various cancers.
Case Study: Ligand Displacement Assay
- Objective : To evaluate the specificity of potential SMO antagonists.
- Method : Flow cytometry was employed to measure the displacement of this compound from SMO-expressing cells.
- Results : Compounds tested showed IC50 values indicating effective displacement, suggesting overlapping binding sites with this compound .
Imaging Techniques
The fluorescent properties of this compound make it an excellent candidate for imaging applications. Its ability to provide real-time visualization of SMO interactions within cellular environments enhances its utility in both basic research and clinical settings.
Case Study: High-Content Screening
- Objective : To develop a high-content screening assay using this compound.
- Method : Specific staining conditions were optimized to visualize this compound binding.
- Findings : Enhanced imaging capabilities allowed for detailed analysis of cellular localization and receptor engagement .
Therapeutic Potential
Research indicates that this compound may also play a role in therapeutic strategies targeting cancers associated with aberrant Hedgehog signaling. Its dual function as both a ligand and an imaging agent positions it as a promising candidate for theranostic applications.
Case Study: Prodrug Conjugation
- Objective : To create a targeted drug delivery system using a BODIPY-based prodrug.
- Method : A conjugate was developed that releases a luminescent marker upon activation within cancer cells.
- Results : Demonstrated effective localization and therapeutic action against MCF-7 cancer cells, showcasing potential for image-guided therapy .
Comparative Analysis of Binding Affinities
The following table summarizes key findings related to the binding affinities of various compounds compared to this compound:
| Compound | EC50 (nM) | Efficacy | Binding Affinity (nM) |
|---|---|---|---|
| SAG | 0.9 ± 0.1 | 1.00 ± 0.08 | 3.5 ± 0.8 |
| Purmorphamine | >5000 | NA | NA |
| Halcinonide | 1100 ± 100 | 0.99 ± 0.05 | NA |
| Fluticasone | 99 ± 1.4 | 0.89 ± 0.05 | NA |
Mechanism of Action
Bodipy Cyclopamine exerts its effects by binding to the SMO receptor, thereby inhibiting the Hedgehog signaling pathway. This pathway is crucial for embryonic development and tissue regeneration, but its dysregulation is associated with various cancers. By blocking SMO, this compound prevents the activation of downstream signaling components, ultimately inhibiting cell proliferation and tumor growth .
Comparison with Similar Compounds
Cyclopamine: The parent compound, known for its Hedgehog pathway inhibition.
Cyclopamine-KAAD: A more potent derivative of cyclopamine with enhanced inhibitory activity.
SANT-1: A synthetic SMO antagonist used in research.
Vismodegib: A clinically approved SMO inhibitor for treating basal cell carcinoma.
Uniqueness: Bodipy Cyclopamine is unique due to its combination of cyclopamine’s inhibitory properties and Bodipy’s fluorescent characteristics. This dual functionality allows researchers to study the Hedgehog signaling pathway in real-time, providing valuable insights into receptor-ligand interactions and the effects of pathway inhibition .
Biological Activity
BODIPY cyclopamine is a fluorescent derivative of cyclopamine, known for its role as a Hedgehog (Hh) signaling pathway inhibitor. Its biological activity primarily revolves around its interaction with the Smoothened (Smo) receptor, which is pivotal in Hh signaling. This article delves into the mechanisms of action, binding characteristics, and potential applications of this compound, supported by data tables and relevant case studies.
This compound functions by binding to the Smo receptor, inhibiting its activity and thereby blocking the Hh signaling pathway. This pathway is crucial for various developmental processes and has been implicated in several cancers when dysregulated.
- Binding Affinity : this compound exhibits a high binding affinity for Smo, with an IC50 value of approximately 150 nM . It competes effectively with other ligands, such as KAAD-cyclopamine, which has a dissociation constant (Kd) of 23 nM .
- Structural Insights : Recent studies have elucidated that this compound binds to two distinct sites on the Smo receptor:
Binding Characteristics
The binding characteristics of this compound have been explored through various assays, revealing its specificity and efficiency in targeting Smo-expressing cells.
| Binding Site | Role | Binding Affinity (Kd) | IC50 (nM) |
|---|---|---|---|
| Cysteine-rich domain (CRD) | Agonist | Not specified | 150 |
| Transmembrane domain (TMD) | Antagonist | 23 | Not specified |
Case Studies and Research Findings
- Fluorescence Microscopy Studies : In experiments using fluorescence microscopy and flow cytometry, this compound was shown to specifically bind to Smo-expressing COS-1 cells. The binding was confirmed by competitive inhibition with KAAD-cyclopamine .
- High-Content Screening Assays : A high-content screening assay developed using this compound demonstrated its utility in identifying Smo expression in live cells. This method highlighted the compound's potential as a probe for studying Smo dynamics in various biological contexts .
- Molecular Dynamics Simulations : Molecular dynamics simulations have provided insights into the conformational dynamics of Smo upon binding with this compound. These studies suggest that the compound can stabilize certain active conformations of the receptor while also exhibiting antagonistic properties under different binding conditions .
Potential Applications
The biological activity of this compound extends beyond basic research into potential therapeutic applications:
- Cancer Therapy : Given its role in inhibiting the Hh signaling pathway, this compound may serve as a therapeutic agent in cancers driven by aberrant Hh signaling.
- Imaging Studies : As a fluorescent probe, it can be utilized in imaging studies to track Smo activity and localization within cells, providing valuable insights into cellular signaling mechanisms.
Q & A
Q. Advanced
- Mutant validation : Express Smo mutants (e.g., mSmoNQ4) in Smo-deficient cells and compare BODIPY-cyclopamine binding to wild-type receptors via immunostaining .
- Functional assays : Couple binding data with luciferase reporter assays (e.g., 8xglibs-luciferase) to measure downstream Hh pathway activation .
- Competition with endogenous ligands : Test if mutants retain ability to bind cholesterol derivatives (e.g., 20(S)-OHC) using cold competition .
What statistical approaches are recommended for analyzing BODIPY-cyclopamine binding data?
Q. Basic
- ANOVA with post-hoc tests : Use one-way ANOVA followed by Tukey–Kramer HSD to compare fluorescence intensity across treatment groups (e.g., ethanol vs. cyclopamine vs. BMS-833923) .
- Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., log[inhibitor] vs. normalized response) .
- Replicates : Perform ≥3 independent experiments to ensure reproducibility .
How can researchers validate the specificity of BODIPY-cyclopamine binding in live-cell imaging?
Q. Advanced
- Co-localization studies : Use confocal microscopy to confirm BODIPY-cyclopamine accumulation in Smo-rich regions (e.g., primary cilia) .
- Pharmacological inhibition : Pre-treat cells with Smo antagonists (e.g., vismodegib) and quantify fluorescence reduction .
- Knockdown/knockout models : Compare binding in Smo-knockout vs. wild-type cells .
What methodological considerations apply to combining BODIPY-cyclopamine with qRT-PCR for pathway analysis?
Q. Advanced
- Timing : Align BODIPY-cyclopamine treatment duration with peak expression of downstream targets (e.g., Ptch1 at 12–24 hours post-treatment) .
- Normalization : Use housekeeping genes (e.g., Gapdh) to standardize qRT-PCR data across conditions .
- Correlation analysis : Statistically link fluorescence intensity (Smo binding) with transcriptional changes (e.g., Fgf8 suppression) .
How do researchers address off-target effects in developmental models treated with BODIPY-cyclopamine?
Q. Advanced
- Dose optimization : Titrate BODIPY-cyclopamine to the lowest effective concentration (e.g., 0.5–6 µM in sea urchin embryos) to minimize toxicity .
- Phenotypic validation : Compare treated embryos to cyclopamine-only controls to distinguish Smo-specific effects from nonspecific developmental delays .
- Secondary assays : Use in situ hybridization for Hh pathway markers (e.g., Grem1) to confirm on-target activity .
What frameworks guide hypothesis-driven research on BODIPY-cyclopamine mechanisms?
Q. Basic
- PICO framework : Define Population (e.g., Smo-expressing cells), Intervention (BODIPY-cyclopamine dose), Comparison (vehicle vs. inhibitor), Outcome (fluorescence intensity) .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How does BODIPY-cyclopamine binding correlate with Hh inhibition in drug-resistant cancers?") .
How should conflicting data on BODIPY-cyclopamine binding affinity be reported in publications?
Q. Advanced
- Transparency : Disclose all experimental conditions (e.g., cell type, Smo isoform, incubation time) to enable cross-study comparisons .
- Supplemental data : Include raw fluorescence values, statistical outputs, and negative results in supplementary materials .
- Mechanistic discussion : Propose hypotheses for discrepancies (e.g., allosteric modulation by cholesterol derivatives) and suggest validation experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
